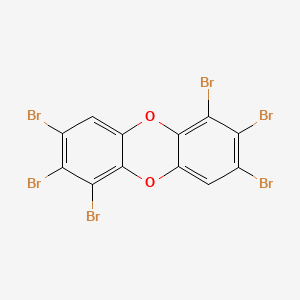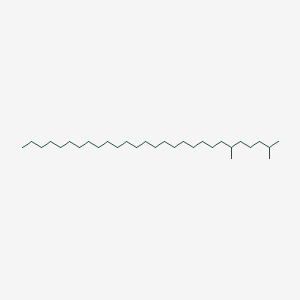
2,6-Dimethyloctacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyloctacosane is a branched hydrocarbon with the molecular formula C₃₀H₆₂. It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups at the 2nd and 6th positions. This compound is often found in the cuticular waxes of insects, where it plays a role in chemical communication and protection against environmental factors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyloctacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out under high pressure and temperature conditions, often using metal catalysts such as nickel or palladium to facilitate the reactions .
化学反应分析
Types of Reactions: 2,6-Dimethyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Substitution: Formation of alkyl halides such as 2,6-dichlorooctacosane.
科学研究应用
2,6-Dimethyloctacosane has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Dimethyloctacosane in biological systems involves its role as a hydrophobic barrier on the surface of insect cuticles. This barrier helps in reducing water loss and protecting against microbial infections. The molecular targets include the lipid bilayers of cell membranes, where it integrates to enhance the protective properties of the cuticle .
相似化合物的比较
Octacosane: A straight-chain alkane with the same number of carbon atoms but without branching.
2,6-Dimethylnonacosane: Another branched alkane with similar structural features but with an additional carbon atom.
Uniqueness: 2,6-Dimethyloctacosane is unique due to its specific branching pattern, which influences its physical properties such as melting point and solubility. This branching also affects its biological functions, making it a critical component in the cuticular waxes of certain insects .
属性
CAS 编号 |
110996-06-0 |
|---|---|
分子式 |
C30H62 |
分子量 |
422.8 g/mol |
IUPAC 名称 |
2,6-dimethyloctacosane |
InChI |
InChI=1S/C30H62/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-30(4)28-25-26-29(2)3/h29-30H,5-28H2,1-4H3 |
InChI 键 |
GSYPZMGGOFSENM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


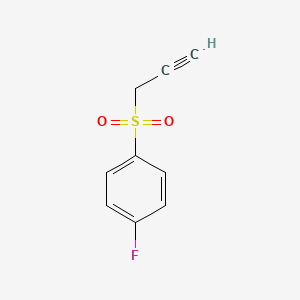
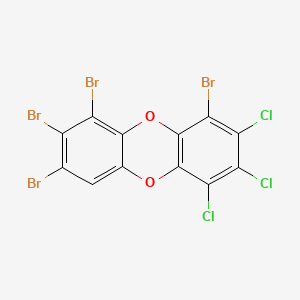
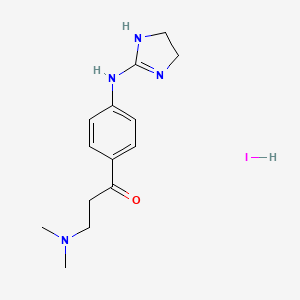
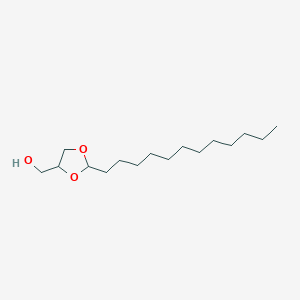
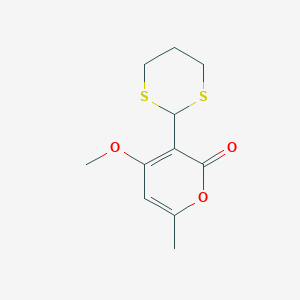
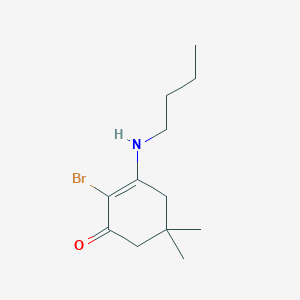

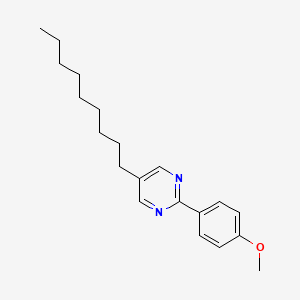


![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
